9,10-Bis(bromométhyl)anthracène

Vue d'ensemble

Description

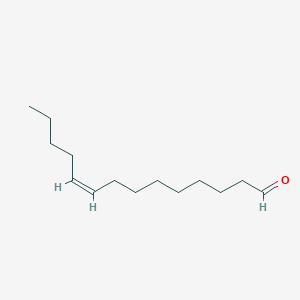

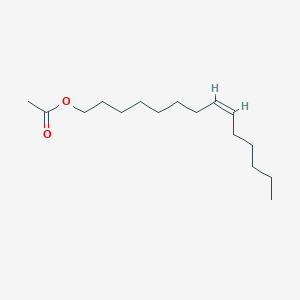

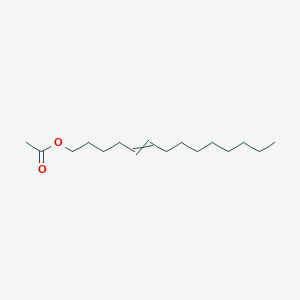

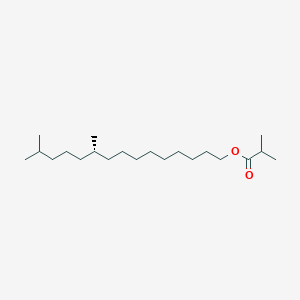

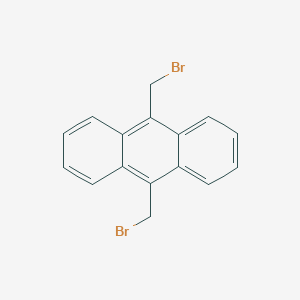

9,10-Bis(bromomethyl)anthracene (BBMA) is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment. It is a colorless solid with a molecular weight of 320.2 g/mol and a boiling point of 519°C. BBMA is a versatile molecule that has been used for a variety of scientific research applications, including organic synthesis, biochemical and physiological studies, and drug development.

Applications De Recherche Scientifique

Activité Antitumorale

Le 9,10-Bis(bromométhyl)anthracène a montré une activité antitumorale élevée contre la tumeur d'Ehrlich chez la souris .

Suivi par Fluorescence

L'anthracène, le composé parent du this compound, est incolore mais présente une fluorescence sous irradiation ultraviolette. Cette propriété le rend utile en tant que traceur UV, par exemple, dans les revêtements conformes appliqués sur les cartes de circuits imprimés .

Applications de Conversion Ascendante

Les dérivés de l'anthracène, tels que le 9,10-Bis(phényléthynyl)anthracène, sont des candidats prometteurs pour augmenter le décalage anti-Stokes apparent. Ils se sont montrés très prometteurs dans les applications de conversion ascendante (UC) en solution .

Mécanisme D'action

Target of Action

It has been reported to show high antitumor activity against ehrlich ascites tumor in mice , suggesting that it may interact with cellular components involved in tumor growth and proliferation.

Mode of Action

It is known to participate in diels-alder cycloaddition reactions . In these reactions, 9,10-Bis(bromomethyl)anthracene acts as a diene, reacting with dienophiles to form cycloadducts . This suggests that the compound may interact with its targets through a similar mechanism, potentially modifying their structure and function.

Result of Action

9,10-Bis(bromomethyl)anthracene has been reported to exhibit antitumor activity against Ehrlich ascites tumor in mice . This suggests that the compound’s action results in the inhibition of tumor growth and proliferation.

Action Environment

The action of 9,10-Bis(bromomethyl)anthracene may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored in an inert atmosphere at room temperature . Additionally, it is classified as very toxic to aquatic life with long-lasting effects , indicating that its action and stability could be influenced by the presence of water and other environmental conditions.

Analyse Biochimique

Biochemical Properties

9,10-Bis(bromomethyl)anthracene plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating electrophilic and nucleophilic substitution reactions. The compound’s bromomethyl groups are highly reactive, making it a valuable intermediate in the synthesis of more complex molecules. For instance, it can react with nucleophiles such as amines and thiols, forming stable carbon-nitrogen or carbon-sulfur bonds .

Cellular Effects

The effects of 9,10-Bis(bromomethyl)anthracene on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of various stress response pathways. Additionally, it can modulate the expression of genes involved in detoxification and repair mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9,10-Bis(bromomethyl)anthracene change over time. The compound is relatively stable under inert atmospheric conditions but can degrade in the presence of strong acids or bases. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and damage to cellular components .

Dosage Effects in Animal Models

The effects of 9,10-Bis(bromomethyl)anthracene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can induce significant toxic effects, including oxidative stress, DNA damage, and apoptosis. These adverse effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

9,10-Bis(bromomethyl)anthracene is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, causing oxidative stress and damage. The compound’s metabolism can also affect metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 9,10-Bis(bromomethyl)anthracene is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich regions .

Subcellular Localization

The subcellular localization of 9,10-Bis(bromomethyl)anthracene is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its reactivity and interactions with biomolecules, ultimately influencing its biochemical and cellular effects .

Propriétés

IUPAC Name |

9,10-bis(bromomethyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Br2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEMDXGFCREMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346067 | |

| Record name | 9,10-Bis(bromomethyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34373-96-1 | |

| Record name | 9,10-Bis(bromomethyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-BIS(BROMOMETHYL)ANTHRACENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 9,10-Bis(bromomethyl)anthracene in polymer chemistry?

A1: 9,10-Bis(bromomethyl)anthracene serves as a key reagent for incorporating the 9,10-anthracenylidene (AN) chromophore into polymers. This incorporation is typically achieved through reactions with polystyryllithium (PSLi) or similar organometallic polymers. [, ] The resulting AN-labeled polymers are valuable for studying various phenomena, including fluorescence quenching kinetics and electronic communication in bimetallic systems. [, ]

Q2: What challenges arise when using 9,10-Bis(bromomethyl)anthracene to incorporate the AN chromophore into polymers?

A2: While 9,10-Bis(bromomethyl)anthracene can effectively incorporate AN into polymers, challenges arise due to side reactions. Research indicates that lithium-halogen exchange reactions can occur, leading to the linking of multiple AN groups and potentially affecting the desired polymer properties. [] This effect was observed in reactions with model lithium carbanions like 3,3-dimethyl-1,1-diphenyl-1-lithiobutane and 9-methylfluorenyllithium. []

Q3: Beyond polymer chemistry, what other applications utilize 9,10-Bis(bromomethyl)anthracene?

A4: 9,10-Bis(bromomethyl)anthracene acts as a versatile building block in various chemical syntheses. For instance, it's used to synthesize 9,10-bis(cyclopentadienylmethyl)anthracene, a precursor for creating bimetallic anthracene-bridged organometallic complexes. [] Additionally, it plays a role in synthesizing water-soluble macrocyclic anthracenophanes, which hold potential for size-selective molecular recognition. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.